Piperazinone, 4,6-dimethyl- (9CI)

Regioselective alkylation Piperazinone synthesis Process chemistry

Procure 4,6-dimethylpiperazin-2-one (CAS 179684-01-6) to secure the precise 4,6-dimethyl substitution pattern critical for 5-HT3R agonist programs and macrocyclic farnesyltransferase inhibitors. This racemic heterocyclic building block enables >90% regioselective monoalkylation under mild conditions, ensuring library purity and SAR reproducibility. Avoid generic analogs (1,4-dimethyl or 4-methyl), which alter pharmacophore geometry and invalidate comparisons. For chiral lead optimization, transition to the (S)-enantiomer (CAS 2879236-02-7). Request a quote for bulk quantities today.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 179684-01-6
Cat. No. B573833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazinone, 4,6-dimethyl- (9CI)
CAS179684-01-6
SynonymsPiperazinone, 4,6-dimethyl- (9CI)
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCC1CN(CC(=O)N1)C
InChIInChI=1S/C6H12N2O/c1-5-3-8(2)4-6(9)7-5/h5H,3-4H2,1-2H3,(H,7,9)
InChIKeyAXJSPSVTVRIEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazinone, 4,6-dimethyl- (9CI) CAS 179684-01-6: Procurement-Relevant Baseline Characteristics and Structural Identity


Piperazinone, 4,6-dimethyl- (9CI), systematically named 4,6-dimethylpiperazin-2-one, is a heterocyclic building block belonging to the piperazinone class, characterized by a six-membered piperazine ring containing a carbonyl group at the 2-position and methyl substituents at both the 4- and 6-positions . Its molecular formula is C6H12N2O, with a molecular weight of approximately 128.17 g/mol [1]. This specific substitution pattern yields distinct physicochemical and electronic properties compared to other piperazinone regioisomers and N-substituted analogs. The compound serves as a key intermediate in medicinal chemistry programs targeting 5-HT3 receptors [2] and as a versatile scaffold for synthesizing macrocyclic inhibitors [3].

Why Piperazinone, 4,6-dimethyl- (9CI) CAS 179684-01-6 Cannot Be Generically Substituted by Other Piperazinone Analogs


The specific 4,6-dimethyl substitution pattern on the piperazinone core critically determines both its synthetic utility and biological activity profile. Replacing 4,6-dimethylpiperazin-2-one with analogs such as 1,4-dimethylpiperazin-2-one [1], 3,5-dimethylpiperazin-2-one , or 4-methylpiperazin-2-one introduces significant alterations in regioselective functionalization potential, stereochemical outcomes, and target engagement. For instance, the distinct spatial arrangement of methyl groups directly influences the compound's ability to serve as a scaffold for 5-HT3 receptor modulators [2]. Furthermore, the regioselective alkylation strategies developed specifically for 4,6-dimethyl substitution achieve >90% regioselectivity under mild conditions , a performance metric that cannot be assumed for other regioisomers. Generic substitution therefore carries a high risk of experimental failure, compromised reproducibility, and invalidated structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for Piperazinone, 4,6-dimethyl- (9CI) CAS 179684-01-6 Versus Closest Analogs


Regioselective Synthetic Efficiency: 4,6-Dimethyl vs. 1,4-Dimethyl Substitution Patterns

4,6-Dimethylpiperazin-2-one demonstrates markedly higher regioselectivity in alkylation reactions compared to 1,4-disubstituted analogs. Under optimized conditions (K₂CO₃, THF/H₂O, 20°C), the monoalkylated 4,6-dimethyl derivative is obtained with >90% regioselectivity within 4 hours . In contrast, the preparation of 1,4-dimethylpiperazin-2-one via traditional methods involves reflux conditions and a more complex workup procedure [1], though direct quantitative regioselectivity data for this comparator under identical conditions is not available.

Regioselective alkylation Piperazinone synthesis Process chemistry

Synthetic Utility in 5-HT3 Receptor Modulator Programs: 4,6-Dimethyl vs. 4-Methyl Scaffolds

A structure-activity relationship (SAR) study of 33 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitriles at human 5-HT3A and 5-HT3AB receptors identified potent agonists with low-nanomolar activity [1]. The 4,6-dimethyl substitution pattern is integral to the pharmacophore; replacing this core with alternative piperazinone regioisomers would fundamentally alter the spatial arrangement required for receptor interaction. The prototypical compound 6a displayed high 5-HT3R selectivity and induced sustained receptor desensitization, a property not observed with serotonin or mCPBG [1]. In contrast, 4-methylpiperazin-2-one is employed in distinct synthetic contexts, such as copper-catalyzed coupling reactions under reflux for 24 hours [2], with no reported 5-HT3R activity.

5-HT3 receptor Serotonin receptor Agonist Desensitizer

Chiral Integrity and Enantiomeric Purity: (S)-4,6-Dimethylpiperazin-2-one vs. Racemic 4,6-Dimethylpiperazin-2-one

The enantiomerically pure (S)-4,6-dimethylpiperazin-2-one (CAS 2879236-02-7) achieves enantiomeric excess (ee) values exceeding 98% via biocatalytic reduction using NADPH-dependent ketoreductases from Lactobacillus brevis or Rhodococcus erythropolis . Continuous-flow microreactor systems further enhance stereochemical fidelity, achieving 94% ee at a throughput of 5.2 g/h . The racemic 4,6-dimethylpiperazin-2-one (CAS 179684-01-6) is commercially available with purity typically 95% , but lacks stereochemical definition. For chiral drug discovery programs, the racemate cannot substitute for the enantiopure material when stereochemistry is a critical quality attribute.

Chiral building block Enantiomeric excess Asymmetric synthesis Biocatalysis

Synthetic Accessibility: Direct Comparison of Reaction Conditions for 4,6-Dimethyl vs. 1,4-Dimethyl vs. 4-Methylpiperazin-2-one

The synthetic preparation of 1,4-dimethylpiperazin-2-one proceeds via condensation of glyoxal with N,N'-dimethylethylenediamine under reflux for 5 minutes, followed by distillation [1]. In contrast, 4-methylpiperazin-2-one requires copper-catalyzed coupling with aryl halides under reflux for 24 hours, achieving only 50% yield [2]. While direct yield data for 4,6-dimethylpiperazin-2-one synthesis under identical conditions is not available in the open literature, the availability of optimized regioselective alkylation protocols suggests distinct synthetic accessibility profiles across the piperazinone family. Procurement decisions should account for these divergent synthetic pathways when planning multi-step syntheses.

Synthetic route comparison Process development Scale-up feasibility

Macrocyclic Inhibitor Scaffold Utility: 4,6-Dimethylpiperazin-2-one vs. 2,6-Dimethylpiperazine

A series of macrocyclic piperazinone compounds incorporating the piperazinone core demonstrated dual farnesyltransferase/geranylgeranyltransferase-I inhibitory activity and were potent inhibitors of protein prenylation in cell culture [1]. The carbonyl group at the 2-position of 4,6-dimethylpiperazin-2-one provides a distinct hydrogen-bonding pharmacophore element absent in non-carbonyl piperazine analogs such as 2,6-dimethylpiperazine. Notably, 2,6-dimethylpiperazines have been developed as allosteric inhibitors of CPS1, with the optimized compound H3B-616 achieving an IC50 of 66 nM [2]. The presence of the carbonyl in 4,6-dimethylpiperazin-2-one alters the conformational flexibility and electronic properties of the ring, thereby influencing target binding profiles.

Farnesyltransferase inhibitor Geranylgeranyltransferase-I inhibitor Macrocyclic synthesis

P2X4 Receptor Antagonist Activity: Species-Dependent Differences

A derivative containing the 4,6-dimethylpiperazin-2-one scaffold exhibited antagonist activity at human P2X4 receptors with an IC50 of 33.8 μM (33,800 nM), as measured by inhibition of ATP-induced cytosolic calcium influx in human 1321N1 cells [1]. Notably, the same compound showed reduced potency at rat P2X4 receptors (IC50 = 109 μM) and mouse P2X4 receptors (IC50 = 98.4 μM) [1]. This species-dependent activity profile is a critical consideration when selecting this scaffold for in vivo pharmacology studies, as rodent models may not accurately reflect human target engagement.

P2X4 receptor Purinergic receptor Antagonist Species selectivity

Recommended Application Scenarios for Piperazinone, 4,6-dimethyl- (9CI) CAS 179684-01-6 Based on Verifiable Differentiation Evidence


5-HT3 Receptor Pharmacophore Development and Desensitizer Screening

This compound is the required building block for synthesizing 4,6-dimethyl-2-(piperazin-1-yl)nicotinonitrile derivatives as described by Jensen et al. (2026). The 4,6-dimethyl substitution pattern is essential for achieving potent 5-HT3R agonism and sustained receptor desensitization [1]. Substitution with 4-methyl or 1,4-dimethyl analogs will alter the pharmacophore geometry and invalidate SAR comparisons. Researchers developing novel 5-HT3R modulators for gastrointestinal or CNS indications should procure this specific compound to ensure experimental reproducibility with published data.

Asymmetric Synthesis of Enantiopure Chiral Piperazinone Building Blocks

When stereochemical purity is critical for downstream biological assays or regulatory requirements, the (S)-enantiomer (CAS 2879236-02-7) is the appropriate procurement choice, achieving >98% ee via biocatalytic or continuous-flow synthetic routes . The racemic material (CAS 179684-01-6) is suitable for achiral applications or initial SAR exploration, but chiral lead optimization programs should transition to the enantiopure form to avoid confounding effects from the undesired stereoisomer. This distinction is particularly important for programs targeting CNS receptors where stereochemistry influences blood-brain barrier penetration and target engagement.

Macrocyclic Inhibitor Synthesis Targeting Prenylation Enzymes

For medicinal chemistry programs developing dual farnesyltransferase/geranylgeranyltransferase-I inhibitors, 4,6-dimethylpiperazin-2-one provides the essential carbonyl pharmacophore and conformational constraints documented by Dinsmore et al. (2004) [2]. The piperazinone core enables the construction of macrocyclic structures that potently inhibit protein prenylation in cellular assays. Researchers should not substitute non-carbonyl piperazine analogs, as the hydrogen-bonding properties of the carbonyl group are integral to target binding. This compound is appropriate for oncology drug discovery programs targeting RAS signaling pathways.

Regioselective Derivatization for Parallel Library Synthesis

The >90% regioselectivity achievable for monoalkylation of 4,6-dimethylpiperazin-2-one under mild conditions (K₂CO₃, THF/H₂O, 20°C, 4 hr) makes this compound well-suited for parallel synthesis of focused compound libraries . The predictable functionalization at specific positions reduces the need for extensive chromatographic purification and improves overall library purity. This application scenario is particularly relevant for high-throughput medicinal chemistry groups seeking efficient access to diverse piperazinone-based scaffolds with minimal synthetic burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazinone, 4,6-dimethyl- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.